![molecular formula C12H14N4O B1488660 (3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone CAS No. 1888835-59-3](/img/structure/B1488660.png)
(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone
Overview
Description
(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone, also known as 3-APB, is a synthetic compound primarily used in scientific research. It is a psychostimulant and has been studied for its potential applications in the fields of neuroscience, pharmacology, and biochemistry. 3-APB has a unique chemical structure, with a nitrogen-containing heterocyclic ring and an amine attached to a benzimidazole. This structure gives it a wide range of properties, including the ability to modulate the activity of a number of neurotransmitter systems.
Scientific Research Applications
Anticancer Applications
New conjugates related to the queried compound have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These conjugates exhibit considerable cytotoxicity, suggesting their potential in cancer therapy. For instance, certain derivatives have shown significant activity against prostate cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis (Mullagiri et al., 2018).
Antibacterial and Antifungal Applications
Several derivatives of the compound have been synthesized and assessed for their antimicrobial properties. These studies have identified compounds with high activity against various bacterial and fungal strains. The structural modification of these compounds plays a crucial role in enhancing their antimicrobial efficacy. For example, certain synthesized analogs demonstrate potent antibacterial and antifungal activities, underscoring the importance of benzimidazole and related moieties in developing new antimicrobial agents (Bassyouni et al., 2012).
Antiviral Applications
The compound's analogs have also been explored for their antiviral capabilities, particularly against HIV. Novel benzofuran-transition metal complexes have been synthesized, demonstrating significant HIV inhibitory activity, suggesting their potential as antiviral agents. These compounds exhibit better potency compared to some standard treatments, with specific complexes showing higher therapeutic indexes against HIV-1 RT and HCV NS3-4A protease inhibitors (Galal et al., 2010).
Mechanism of Action
Aminopyrrolidines
are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and an amino group. They are involved in a wide range of biological activities, including acting as ligands for neurotransmitter receptors and enzymes .
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been found to possess a variety of biological activities, including antifungal, antiviral, and anticancer properties . They work by interacting with the bio-macromolecules in the cells, leading to changes in cellular functions .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-9-3-4-16(6-9)12(17)8-1-2-10-11(5-8)15-7-14-10/h1-2,5,7,9H,3-4,6,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUJTASWADBBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=C(C=C2)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



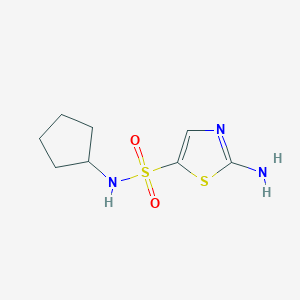

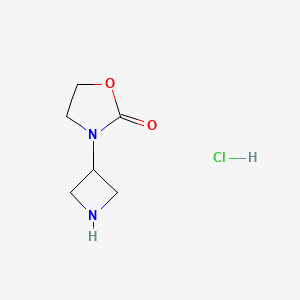

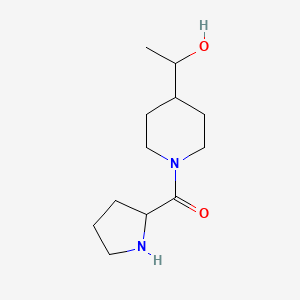
![3-Propoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1488588.png)

![Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B1488591.png)
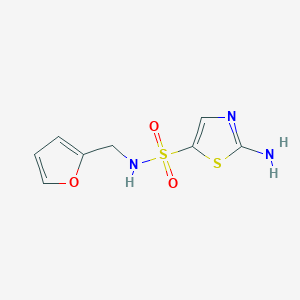

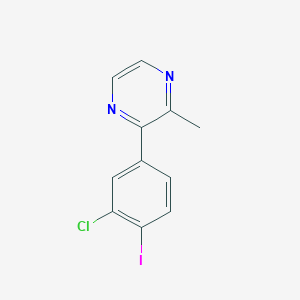

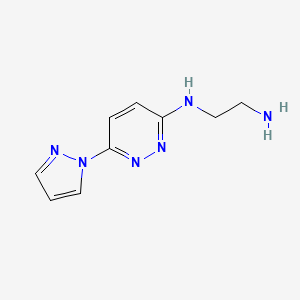
![(1R,2R,3Z,5E,7R,10R,12Z,14R,15S,20R)-13-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,12,17,21-pentaene-9,11-dione](/img/structure/B1488598.png)